2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pyrimidine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine carboxylate group under controlled conditions, often using a combination of reagents such as base catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, while the pyrimidine carboxylate group can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylate: Similar structure but with a phenyl group instead of a thiophene ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyrimidine core but with different substituents on the pyridine ring
Uniqueness
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is unique due to the combination of its pyrrolidine, thiophene, and pyrimidine carboxylate groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C15H17N3O2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylthiophen-2-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2S/c19-15(12-8-16-11-17-9-12)20-6-3-14-7-13(10-21-14)18-4-1-2-5-18/h7-11H,1-6H2 |
InChI Key |
UHNZYQHAOUGQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CSC(=C2)CCOC(=O)C3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.